molecular formula C8H7BrClN3 B6229849 3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine CAS No. 672325-29-0

3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6229849
CAS No.: 672325-29-0
M. Wt: 260.5
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Description

3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses aryl or heteroaryl boronic acids and a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura cross-coupling reactions under controlled conditions to ensure consistency and efficiency. The use of microwave-assisted synthesis can further enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often arylated derivatives of this compound, which can be further functionalized for various applications .

Scientific Research Applications

3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have shown inhibitory activity against monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Properties

CAS No.

672325-29-0

Molecular Formula

C8H7BrClN3

Molecular Weight

260.5

Purity

95

Origin of Product

United States

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